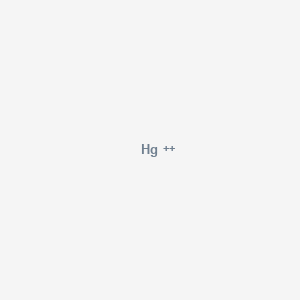

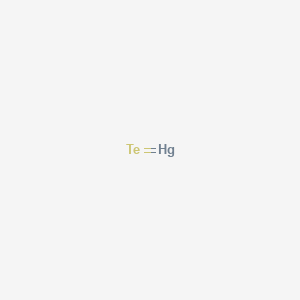

Mercuric cation

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mercuric cation, also known as Hg2+, is a highly toxic and reactive ion that has been extensively studied for its biochemical and physiological effects. It is commonly used in laboratory experiments and has numerous scientific research applications. In

科学研究应用

Environmental and Biological Monitoring

Mercuric(II) ion (Hg2+), a deleterious cation, necessitates sensitive and selective monitoring due to its adverse effects on humans and ecosystems. Advances in fluorescent, colorimetric, and ratiometric probes for Hg2+ recognition have been significant, particularly between 2011 and 2019. These probes, based on various fluorophore scaffolds, have been developed for environmental and biological applications, offering insights into detection limits, optimal pH, and association constants (Aderinto, 2020).

Detection and Remediation of Mercury Pollution

Mercuric ion's toxicity and environmental pollution have led to the development of sensitive detection methods. For instance, a surface-enhanced Raman scattering (SERS) method using a sandwich structure of gold triangular nanoarrays/graphene/gold nanoparticles has been utilized for Hg2+ detection in water and contaminated soil, demonstrating its potential for monitoring toxic metal ions and environmental pollutants (Zhang et al., 2017).

Industrial Process Optimization

In the industrial realm, the replacement of mercuric chloride with gold-supported carbon as a catalyst for acetylene hydrochlorination to produce vinyl chloride monomer, a precursor to PVC, has been a significant advancement. This shift to single-site catalysis using gold cations reduces environmental impact and showcases the evolution of this catalyst system over nearly four decades (Malta et al., 2017).

Phytoremediation

Mercuric ion binding protein (MerP) from Bacillus megaterium has shown promise in phytoremediation, the process of using plants to clean up heavy metal contamination. Transgenic Arabidopsis plants expressing MerP exhibited higher tolerance and accumulation capacity for mercury, cadmium, and lead, presenting a potential solution for decontaminating heavy metals from the environment (Hsieh et al., 2009).

属性

CAS 编号 |

14302-87-5 |

|---|---|

产品名称 |

Mercuric cation |

分子式 |

Hg+2 |

分子量 |

200.59 g/mol |

IUPAC 名称 |

mercury(2+) |

InChI |

InChI=1S/Hg/q+2 |

InChI 键 |

BQPIGGFYSBELGY-UHFFFAOYSA-N |

SMILES |

[Hg+2] |

规范 SMILES |

[Hg+2] |

熔点 |

-38.8°C |

其他 CAS 编号 |

14302-87-5 7439-97-6 |

物理描述 |

Liquid |

溶解度 |

6e-05 mg/mL at 25 °C |

同义词 |

MERCURY(II) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)